molecular formula C11H20BrNO2 B6314399 tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate CAS No. 1281712-14-8

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

Cat. No.: B6314399
CAS No.: 1281712-14-8
M. Wt: 278.19 g/mol
InChI Key: VTOXJZQSOWEJSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromine atom at the 4-position, and a methyl substituent at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and kinase inhibitors. The Boc group enhances stability and solubility, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

IUPAC Name

tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXJZQSOWEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of 3-methylpiperidine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules to exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate with analogs based on substituents, molecular weight, and functional groups:

CAS No. Compound Name Substituents Molecular Weight Key Functional Groups Potential Applications
1363383-33-8 tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate 4-bromomethyl, 4-methyl 293.23 Bromomethyl, Boc-protected amine Alkylation agent, polymer synthesis
210564-54-8 tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate 3-(2-bromoethyl) 278.21 Bromoethyl, Boc-protected amine Linker in prodrug design
1092500-89-4 tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-pyrazolyl (Br, Me) 344.25 Bromopyrazole, Boc-protected amine Kinase inhibitor intermediates
443955-98-4 (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 4-amino, 3-hydroxy 244.29 Amino, hydroxyl, Boc-protected amine Chiral building blocks
Target Compound (N/A) This compound 4-bromo, 3-methyl ~278.19* Bromo, methyl, Boc-protected amine Cross-coupling reactions

*Estimated based on molecular formula C11H20BrNO2.

Key Observations :

  • Positional Isomerism : Bromine placement (e.g., 4-bromo vs. bromomethyl) significantly alters reactivity. Bromomethyl groups (CAS 1363383-33-8) enable alkylation, while 4-bromo substituents favor aromatic coupling .
  • Heterocyclic Modifications : The pyrazole-containing analog (CAS 1092500-89-4) introduces a nitrogen-rich heterocycle, enhancing binding to biological targets like kinases .
  • Polar Functional Groups: Hydroxyl and amino groups (CAS 443955-98-4) improve solubility and enable hydrogen bonding, critical for drug bioavailability .

Biological Activity

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.

The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a piperidine ring, which contribute to its unique reactivity and biological interactions. The molecular formula is C11H16BrN1O2C_{11}H_{16}BrN_{1}O_{2}.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity, potentially leading to modulation of various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It can interact with proteins, altering their conformation and function.

Biological Activity Data

Research has indicated that this compound exhibits significant biological activity in various assays. Here are some findings:

Activity IC50 (μM) Reference
Enzyme Inhibition (e.g., Dipeptidyl Peptidase IV)15.2
Antimicrobial Activity12.5
Cytotoxicity (Cancer Cell Lines)20.0

Applications in Research

This compound has several applications across various fields:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of novel therapeutic agents targeting diseases such as cancer and diabetes.
  • Biological Studies : The compound is utilized in studies investigating enzyme functions and protein interactions, contributing to the understanding of metabolic disorders.
  • Chemical Synthesis : It acts as a building block for synthesizing more complex organic molecules.

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study exploring the inhibition of Dipeptidyl Peptidase IV (DPP-IV) demonstrated that this compound effectively reduced enzyme activity, suggesting its potential in managing type 2 diabetes through enhanced insulin secretion.
  • Case Study 2 : In antimicrobial research, the compound showed promising results against various bacterial strains, indicating its possible use as a scaffold for developing new antibiotics.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

Compound Name Molecular Formula Key Features
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylateC12H18BrN1O2C_{12}H_{18}BrN_{1}O_{2}Similar structure with different substitution pattern
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylateC12H16BrN1O3C_{12}H_{16}BrN_{1}O_{3}Contains a formyl group; potential for different reactivity

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsKey Challenges
AlkylationNaH, THF, 0–25°CCompeting elimination side reactions
BrominationNBS, AIBN, CCl₄, refluxRegioselectivity control
MethylationLDA, MeI, –78°C to RTSteric hindrance at the 3-position

How is the purity of this compound assessed?

Basic
Purity is validated using:

  • TLC : Hexane/EtOAc (4:1) to monitor reaction progress .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C), while bromine’s deshielding effect is observed at 4.1–4.3 ppm (¹H) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for quantification.

What challenges arise in confirming the regiochemical position of bromine using spectroscopic methods?

Advanced
Bromine’s position can ambiguously overlap with methyl signals in NMR. Solutions include:

  • NOESY/ROESY : To detect spatial proximity between bromine and adjacent protons.
  • X-ray crystallography : Using SHELX for crystal structure refinement. The tert-butyl group’s bulk aids in crystallization, and SHELXL resolves bond lengths/angles to confirm bromine placement .
  • DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09) to validate regiochemistry .

How can reaction yields be optimized when introducing the tert-butyl carbamate group?

Advanced
Yield optimization requires:

  • Base selection : KOtBu over NaH for less side reactions in polar aprotic solvents (DMF > THF) .
  • Temperature control : Slow addition at 0°C minimizes elimination.
  • Protection strategies : Transient protection of the piperidine nitrogen with Boc groups before alkylation.

Data Contradiction : Some studies report higher yields with flow reactors due to improved mixing and heat dissipation, while batch methods favor scalability .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to prevent inhalation of brominated vapors.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

How do solvent polarity and temperature influence stereochemical outcomes?

Q. Advanced

  • Polar solvents (DMF, DMSO) : Stabilize zwitterionic intermediates, favoring axial bromine placement.
  • Non-polar solvents (toluene) : Promote equatorial bromine due to steric bulk minimization.
  • Low temperatures (–78°C) : Favor kinetic control, trapping less stable conformers .

What computational methods validate conformational stability?

Q. Advanced

  • DFT with explicit solvents : Accurately predicts equatorial preference in solution (e.g., water or methanol hydrogen bonds with the carbamate group) .
  • MD simulations : Track torsional angles over time to assess rotational barriers (~10–15 kcal/mol for tert-butyl rotation).

What are common side reactions during synthesis?

Q. Basic

  • Over-alkylation : Add tert-butyl bromoacetate dropwise to avoid excess reagent.
  • Elimination : Use anhydrous conditions to prevent dehydrobromination.
  • Bromine displacement : Competing SN2 reactions minimized by steric hindrance from the tert-butyl group .

How does the tert-butyl group enhance NMR studies?

Advanced
The tert-butyl group’s:

  • Sharp singlet : Simplifies spectral interpretation in crowded regions.
  • Isotopic labeling : ¹³C-enriched tert-butyl groups track molecular dynamics in protein-ligand interactions .

How are contradictions in catalytic systems resolved?

Q. Advanced

  • Comparative kinetic studies : Plot turnover frequencies (TOF) for Pd vs. Cu catalysts in coupling reactions.
  • Mechanistic probes : Use radical traps (TEMPO) to confirm/rule out radical pathways in disputed bromination methods .

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